

In-Depth Technical Guide: Toxicological Profile of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxytetrahydrofuran**

Cat. No.: **B147095**

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Introduction

3-Hydroxytetrahydrofuran (CAS No: 453-20-3), a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.^[1] Its structural role in the development of novel therapeutics necessitates a thorough understanding of its toxicological profile to ensure the safety of researchers, manufacturing personnel, and ultimately, patients. This technical guide provides a comprehensive overview of the currently available toxicological data for **3-Hydroxytetrahydrofuran**, focusing on acute toxicity, local tolerance, and highlighting existing data gaps in genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For **3-Hydroxytetrahydrofuran**, the available data is limited to an intravenous study in mice.

Endpoint	Species	Route	Value	Observations
LD50	Mouse	Intravenous	3850 mg/kg	Behavioral effects such as convulsions or effects on seizure threshold and ataxia were noted.[2][3][4]

Table 1: Acute Toxicity of **3-Hydroxytetrahydrofuran**

There is currently no data available for the acute oral, dermal, or inhalation toxicity of **3-Hydroxytetrahydrofuran**.[2][5]

Irritation and Sensitization

Studies on local tolerance are critical for understanding the potential of a substance to cause irritation to the skin and eyes upon direct contact.

Skin Irritation

A study conducted in rabbits following OECD Test Guideline 404 demonstrated that **3-Hydroxytetrahydrofuran** is a mild skin irritant.[2]

Endpoint	Species	Guideline	Result
Skin Irritation	Rabbit	OECD 404	Mild Irritation

Table 2: Skin Irritation Data for **3-Hydroxytetrahydrofuran**

Eye Irritation

An eye irritation study in rabbits, following OECD Test Guideline 405, indicated that **3-Hydroxytetrahydrofuran** causes eye irritation that reverses within 7 days.[2]

Endpoint	Species	Guideline	Result
Eye Irritation	Rabbit	OECD 405	Irritation reversing within 7 days

Table 3: Eye Irritation Data for **3-Hydroxytetrahydrofuran**

Respiratory or Skin Sensitization

There is currently no data available to assess the potential of **3-Hydroxytetrahydrofuran** to cause skin or respiratory sensitization.[\[2\]](#)

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. At present, there are no available studies on the genotoxicity of **3-Hydroxytetrahydrofuran**.[\[2\]](#)

Carcinogenicity

Long-term carcinogenicity studies are essential to evaluate the cancer-causing potential of a substance. There is no data available on the carcinogenicity of **3-Hydroxytetrahydrofuran**.[\[2\]](#)

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. No data is currently available for **3-Hydroxytetrahydrofuran** in this area.[\[2\]](#)

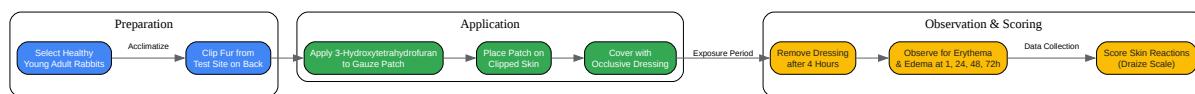
Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of gauze, which is then placed on the clipped skin and covered with an occlusive dressing.
- Observation Period: The dressing is removed after a set exposure period (typically 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized system.



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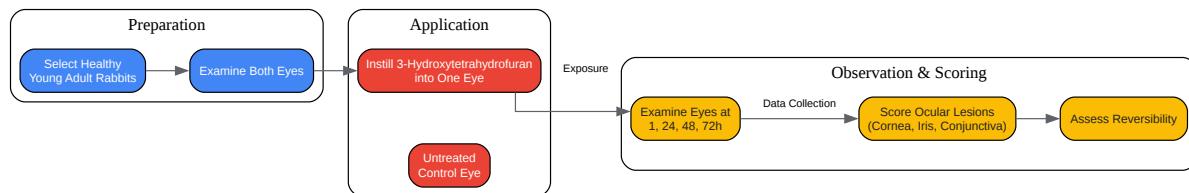
Caption: Workflow for OECD 404 Skin Irritation Test.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure: A specified amount of the test substance is instilled into one eye of the rabbit, while the other eye remains untreated and serves as a control.
- Observation Period: The eyes are examined for signs of irritation, such as redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

- Scoring: The ocular reactions are scored using a standardized system to determine the overall irritation potential.



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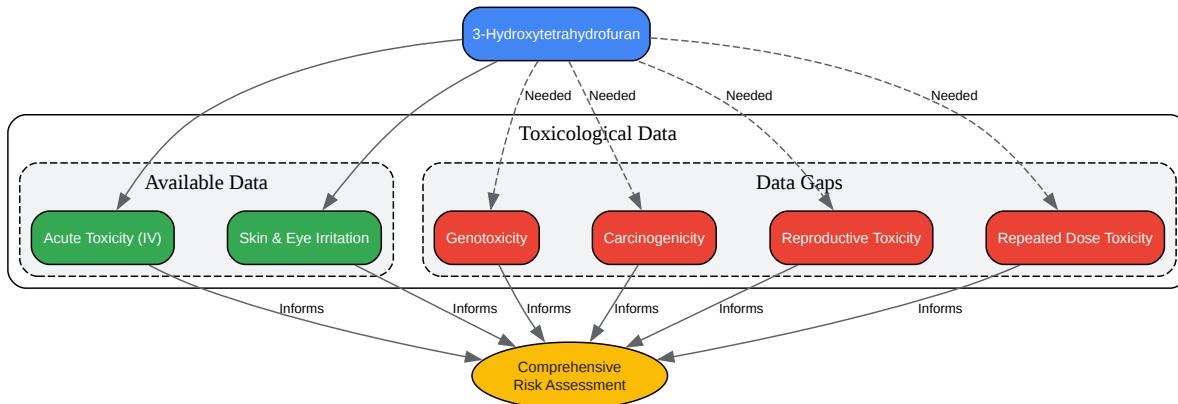
Caption: Workflow for OECD 405 Eye Irritation Test.

Data Gaps and Future Directions

The current toxicological dataset for **3-Hydroxytetrahydrofuran** is insufficient for a comprehensive risk assessment. Significant data gaps exist for several critical endpoints, including:

- Acute toxicity via oral, dermal, and inhalation routes.
- Genotoxicity: A battery of in vitro and in vivo tests is required to assess the mutagenic and clastogenic potential.
- Carcinogenicity: Long-term bioassays in rodents are needed to evaluate the carcinogenic potential.
- Reproductive and developmental toxicity: Studies are necessary to understand the potential effects on fertility and embryonic development.
- Repeated dose toxicity: Sub-chronic and chronic studies are essential to characterize the toxic effects of long-term exposure.

Given its use as a pharmaceutical intermediate, generating data for these endpoints is crucial to ensure the safety of all individuals who may come into contact with this compound. It is recommended that a structured testing strategy be implemented to address these data gaps.



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Caption: Logical Relationship of Toxicological Data.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological Profile of 3-Hydroxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147095#toxicological-data-of-3-hydroxytetrahydrofuran>]

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